N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 314768-70-2
VCID: VC21395910
InChI: InChI=1S/C10H13NO4S/c1-11(8-4-6-16(13,14)7-8)10(12)9-3-2-5-15-9/h2-3,5,8H,4,6-7H2,1H3
SMILES: CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28g/mol

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide

CAS No.: 314768-70-2

Cat. No.: VC21395910

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide - 314768-70-2

Specification

CAS No. 314768-70-2
Molecular Formula C10H13NO4S
Molecular Weight 243.28g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide
Standard InChI InChI=1S/C10H13NO4S/c1-11(8-4-6-16(13,14)7-8)10(12)9-3-2-5-15-9/h2-3,5,8H,4,6-7H2,1H3
Standard InChI Key RKKBQRXZWISQEY-UHFFFAOYSA-N
SMILES CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2
Canonical SMILES CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2

Introduction

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide is a complex organic compound featuring a unique combination of a furan ring and a dioxothiolan moiety. This structural diversity suggests potential biological activities and applications in various scientific fields, particularly in medicinal chemistry. The compound belongs to the class of carboxamides, characterized by the presence of a carbonyl group adjacent to an amine, and is classified as a sulfur-containing heterocyclic compound due to the dioxothiolan structure.

Synthesis Methods

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide typically involves multi-step reactions. Common methods include the reaction of furan derivatives with thiolane-based compounds under specific conditions. These reactions may require reagents such as aldehydes, amines, and catalysts to facilitate the formation of the desired compound.

Synthesis StepReagentsConditions
Initial ReactionFuran Derivatives, Thiolane CompoundsControlled Temperature, Catalysts
Intermediate StepsAldehydes, AminesAcidic/Basic Medium

Biological Activities and Applications

Research indicates that N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide may exhibit significant biological activities, including antimicrobial and anticancer properties. These activities suggest potential applications in the development of new therapeutic agents. The mechanism of action likely involves interactions with biological targets such as enzymes or receptors.

Biological ActivityPotential Application
AntimicrobialInfection Treatment
AnticancerCancer Therapy

Chemical Reactivity

The compound can participate in various chemical reactions typical for amides and heterocycles. These reactions include hydrolysis, oxidation, and reduction, which can help elucidate its stability and reactivity under different conditions.

Reaction TypeReagentsConditions
HydrolysisWater, Acid/BaseControlled pH
OxidationPotassium PermanganateAqueous Medium
ReductionLithium Aluminum HydrideAnhydrous Conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator